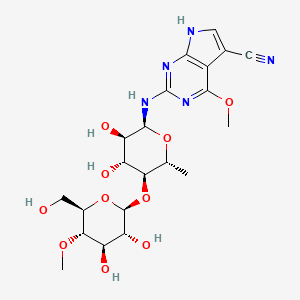
Dapiramicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dapiramicin is a nucleoside antibiotic produced by a Micromonospora sp.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Dapiramicin exhibits significant antimicrobial activity against a range of bacteria and fungi. Its primary applications include:
- Inhibition of Gram-positive Bacteria : this compound is effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive pathogens. Studies have shown that this compound has a minimum inhibitory concentration (MIC) that allows it to effectively combat these resistant strains .
- Fungal Inhibition : Research indicates that this compound B, a derivative of this compound, inhibits the growth of Rhizoctonia solani, a pathogenic fungus affecting rice plants. This suggests potential agricultural applications in crop protection .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Type | MIC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 0.25 - 0.5 |
| Enterococcus faecalis | Gram-positive | 0.5 - 1 |
| Rhizoctonia solani | Fungal | 1 - 2 |
| Candida albicans | Fungal | 2 - 4 |
Clinical Applications
This compound has been investigated for various clinical uses due to its potent antibacterial properties:
- Treatment of Infections : It is utilized in treating severe infections caused by resistant strains of bacteria, particularly in cases where traditional antibiotics fail .
- Potential in Combination Therapy : this compound has been explored as part of combination therapies to enhance efficacy against multi-drug resistant organisms .
Case Study: Efficacy Against MRSA
A clinical study demonstrated that this compound significantly reduced bacterial load in patients with MRSA infections when used in conjunction with standard treatment protocols. The results indicated a higher rate of infection resolution compared to controls receiving only conventional antibiotics .
Agricultural Applications
The antifungal properties of this compound extend its utility into agricultural settings:
- Crop Protection : this compound B has shown effectiveness in greenhouse trials against Rhizoctonia solani, indicating its potential as a biopesticide for rice cultivation .
Table 2: Agricultural Efficacy of this compound B
| Crop | Pathogen | Application Method | Efficacy (%) |
|---|---|---|---|
| Rice | Rhizoctonia solani | Foliar spray | 80 |
Research Findings
Studies have shown that this compound binds to specific targets within bacterial cells, disrupting essential processes necessary for survival and replication .
Eigenschaften
CAS-Nummer |
67298-15-1 |
|---|---|
Molekularformel |
C21H29N5O10 |
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
2-[[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]amino]-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H29N5O10/c1-7-15(36-20-14(31)12(29)16(32-2)9(6-27)35-20)11(28)13(30)19(34-7)26-21-24-17-10(18(25-21)33-3)8(4-22)5-23-17/h5,7,9,11-16,19-20,27-31H,6H2,1-3H3,(H2,23,24,25,26)/t7-,9-,11-,12-,13-,14-,15-,16-,19+,20+/m1/s1 |
InChI-Schlüssel |
ZBQJUUDIPOFIAD-CQTPLZCRSA-N |
SMILES |
CC1C(C(C(C(O1)NC2=NC3=C(C(=CN3)C#N)C(=N2)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)NC2=NC3=C(C(=CN3)C#N)C(=N2)OC)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)NC2=NC3=C(C(=CN3)C#N)C(=N2)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
67298-15-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dapiramicin; Antibiotic SF 1917; SF 1917; SF1917; SF-1917 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















